molecular formula C13H16N2 B13248684 2-[(Cyclopentylamino)methyl]benzonitrile

2-[(Cyclopentylamino)methyl]benzonitrile

Cat. No.: B13248684
M. Wt: 200.28 g/mol
InChI Key: FFCUEAICCZPCEW-UHFFFAOYSA-N
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Description

2-[(Cyclopentylamino)methyl]benzonitrile is an organic compound with the molecular formula C13H16N2 It is a derivative of benzonitrile, where a cyclopentylamino group is attached to the benzene ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Cyclopentylamino)methyl]benzonitrile typically involves the reaction of benzonitrile with cyclopentylamine in the presence of a suitable catalyst. One common method is the nucleophilic substitution reaction, where benzonitrile reacts with cyclopentylamine under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of green chemistry principles, such as employing ionic liquids as solvents and catalysts, can further enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(Cyclopentylamino)methyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Benzamides and benzoic acids.

    Reduction: Primary amines.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

2-[(Cyclopentylamino)methyl]benzonitrile has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[(Cyclopentylamino)methyl]benzonitrile involves its interaction with specific molecular targets. The compound can form coordination complexes with transition metals, which are soluble in organic solvents and can act as intermediates in various chemical reactions. These complexes can be used to catalyze reactions or as building blocks for more complex structures .

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: The parent compound, used as a solvent and precursor to various derivatives.

    Phenylacetonitrile: Similar structure but with a different substituent on the benzene ring.

    Cyclopentylamine: The amine component used in the synthesis of 2-[(Cyclopentylamino)methyl]benzonitrile.

Uniqueness

This compound is unique due to the presence of both the cyclopentylamino and nitrile groups, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

2-[(cyclopentylamino)methyl]benzonitrile

InChI

InChI=1S/C13H16N2/c14-9-11-5-1-2-6-12(11)10-15-13-7-3-4-8-13/h1-2,5-6,13,15H,3-4,7-8,10H2

InChI Key

FFCUEAICCZPCEW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NCC2=CC=CC=C2C#N

Origin of Product

United States

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